molecular formula C8H9ClOS B3055250 (3-Chloro-4-methoxyphenyl)methanethiol CAS No. 63550-21-0

(3-Chloro-4-methoxyphenyl)methanethiol

Cat. No.: B3055250
CAS No.: 63550-21-0
M. Wt: 188.67 g/mol
InChI Key: ATTHPHKTDGQZSV-UHFFFAOYSA-N
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Description

(3-Chloro-4-methoxyphenyl)methanethiol is an organic compound with the molecular formula C8H9ClOS It is characterized by the presence of a chloro group, a methoxy group, and a thiol group attached to a benzene ring

Scientific Research Applications

(3-Chloro-4-methoxyphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity through thiol-disulfide exchange reactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

As with many chemical compounds, it’s important to handle “(3-Chloro-4-methoxyphenyl)methanethiol” with care. Contact may irritate skin, eyes, and mucous membranes . It’s toxic by ingestion, inhalation, and skin absorption . Personal protective equipment should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methoxyphenyl)methanethiol typically involves the introduction of the thiol group to a pre-existing aromatic ring structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as (3-Chloro-4-methoxyphenyl)methanol, is treated with a thiolating agent like thiourea or hydrogen sulfide under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the thiol group. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The chloro and methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions. Reagents like bromine or nitric acid can introduce new substituents to the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Bromine, nitric acid, and other electrophiles in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Brominated, nitrated, or other substituted aromatic compounds.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methoxyphenyl)methanethiol involves its ability to interact with nucleophiles and electrophiles due to the presence of the thiol group. The thiol group can form covalent bonds with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions. This interaction can modulate the activity of these targets, leading to various biological effects. The chloro and methoxy groups on the aromatic ring also contribute to the compound’s reactivity and specificity in chemical reactions.

Comparison with Similar Compounds

    (3-Chloro-4-methylphenyl)methanethiol: Similar structure but with a methyl group instead of a methoxy group.

    (4-Methoxyphenyl)methanethiol: Lacks the chloro group, affecting its reactivity and applications.

    (3-Chlorophenyl)methanethiol: Lacks the methoxy group, leading to different chemical properties.

Uniqueness: (3-Chloro-4-methoxyphenyl)methanethiol is unique due to the combination of the chloro, methoxy, and thiol groups on the aromatic ring. This combination imparts distinct reactivity and allows for a wide range of chemical transformations and applications. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the ring also provides a unique electronic environment that can influence the compound’s behavior in various reactions.

Properties

IUPAC Name

(3-chloro-4-methoxyphenyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTHPHKTDGQZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492871
Record name (3-Chloro-4-methoxyphenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63550-21-0
Record name (3-Chloro-4-methoxyphenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thiourea (3.04 g, 0.04 mol) was added to a solution of 3-chloro-4-methoxybenzyl bromide (4.0 g, 0.02 mol) in ethanol (200 ml) and refluxed for 16 hours. The reaction mixture was concentrated in vacuo and the residue was subsequently dissolved in aqueous sodium hydroxide solution (30 g, 0.75 mol in 300 ml water) and heated at 80° C. for one hour. The reaction mixture was cooled with an ice bath and acidified by addition of concentrated hydrochloric acid. The product was isolated by extraction three times into diethyl ether. The combined organic phases were dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo, to give the sub-title compound as a colourless oil in 83% yield (3.0 g).
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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